molecular formula C7H8N2O2S B6240428 5H,6H,7H-pyrazolo[3,2-b][1,3]thiazine-3-carboxylic acid CAS No. 933708-86-2

5H,6H,7H-pyrazolo[3,2-b][1,3]thiazine-3-carboxylic acid

Cat. No. B6240428
CAS RN: 933708-86-2
M. Wt: 184.2
InChI Key:
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Description

5H,6H,7H-pyrazolo[3,2-b][1,3]thiazine-3-carboxylic acid, also known as PTZ-3-COOH, is a heterocyclic compound made up of three nitrogen atoms and four carbon atoms. It is a derivative of pyrazole and thiazole, and is a common starting material for the synthesis of various derivatives, such as amides, esters, and amines. PTZ-3-COOH has a wide range of applications in the fields of chemistry, materials science, and biochemistry.

Scientific Research Applications

5H,6H,7H-pyrazolo[3,2-b][1,3]thiazine-3-carboxylic acid has a wide range of applications in scientific research. It is used in the synthesis of various derivatives, such as amides, esters, and amines. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. Additionally, 5H,6H,7H-pyrazolo[3,2-b][1,3]thiazine-3-carboxylic acid is used in the synthesis of drugs and pharmaceuticals, as well as in the production of polymers.

Mechanism of Action

Advantages and Limitations for Lab Experiments

5H,6H,7H-pyrazolo[3,2-b][1,3]thiazine-3-carboxylic acid is a versatile compound and is suitable for use in a variety of laboratory experiments. It is easy to synthesize and can be used in a variety of reactions. However, it is important to note that 5H,6H,7H-pyrazolo[3,2-b][1,3]thiazine-3-carboxylic acid is a relatively unstable compound and should be handled with care. Additionally, it is important to ensure that the reaction is carried out in an inert atmosphere, such as nitrogen, to prevent oxidation.

Future Directions

The potential applications of 5H,6H,7H-pyrazolo[3,2-b][1,3]thiazine-3-carboxylic acid are vast and its use in scientific research is likely to continue to grow. Future research may focus on the synthesis of novel derivatives of 5H,6H,7H-pyrazolo[3,2-b][1,3]thiazine-3-carboxylic acid, as well as its use in the synthesis of drugs and pharmaceuticals. Additionally, further research may focus on the mechanism of action of 5H,6H,7H-pyrazolo[3,2-b][1,3]thiazine-3-carboxylic acid and its biochemical and physiological effects. Finally, further research may focus on the use of 5H,6H,7H-pyrazolo[3,2-b][1,3]thiazine-3-carboxylic acid in the production of polymers, as well as its potential applications in materials science.

Synthesis Methods

5H,6H,7H-pyrazolo[3,2-b][1,3]thiazine-3-carboxylic acid is synthesized by a process known as condensation reaction. This is a two-step process which involves the reaction of a dicarboxylic acid with a primary amine. The first step involves the reaction of the dicarboxylic acid with the primary amine to form an amide, which is then reacted with a second amine to form the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction can be carried out at room temperature or in a solvent, such as dimethylformamide or dimethyl sulfoxide.

properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]thiazine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2S/c10-7(11)5-4-8-9-2-1-3-12-6(5)9/h4H,1-3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXKNHUMABTKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=C(C=N2)C(=O)O)SC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801181475
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]thiazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]thiazine-3-carboxylic acid

CAS RN

933708-86-2
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]thiazine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933708-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]thiazine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801181475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5H,6H,7H-pyrazolo[3,2-b][1,3]thiazine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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